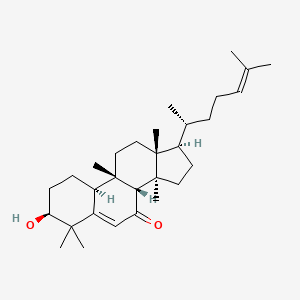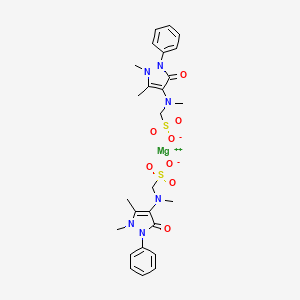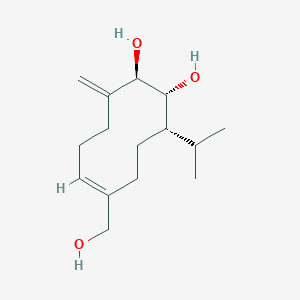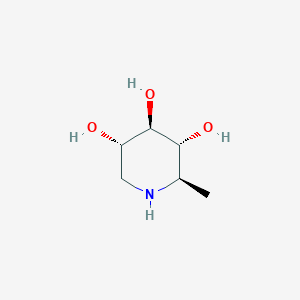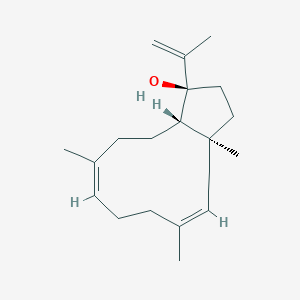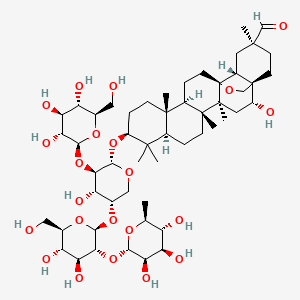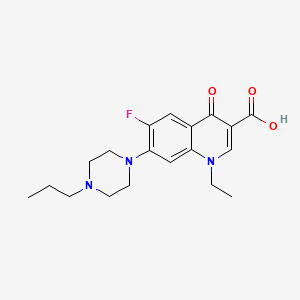
8-Amino-5,6,7,8-tetrahidroquinolina
Descripción general
Descripción
5,6,7,8-Tetrahydroquinolin-8-amine is a heterocyclic amine with the molecular formula C₉H₁₂N₂. It is a derivative of quinoline, characterized by the presence of an amine group at the 8th position and a partially saturated ring system.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydroquinolin-8-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and polymers
Safety and Hazards
Mecanismo De Acción
Target of Action
5,6,7,8-Tetrahydroquinolin-8-amine has been found to interact with zinc (II) chloride complexes . These complexes are used as catalysts in various chemical reactions .
Mode of Action
The compound acts as a neutral ligand support for zinc (II) chloride complexes . It is prepared and used in individually reacting with iron chloride under a nitrogen atmosphere to form iron (II) complexes . The interaction of 5,6,7,8-Tetrahydroquinolin-8-amine with its targets leads to the formation of these complexes, which then participate in various chemical reactions .
Biochemical Pathways
It is known that the compound plays a role in thering-opening polymerization of ε-caprolactone . This suggests that it may influence pathways related to polymer synthesis and degradation.
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption .
Result of Action
The primary result of the action of 5,6,7,8-Tetrahydroquinolin-8-amine is the formation of iron (II) complexes . These complexes are used as catalysts in the ring-opening polymerization of ε-caprolactone . This leads to the production of polycaprolactone, a type of polymer .
Action Environment
The action of 5,6,7,8-Tetrahydroquinolin-8-amine is influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the formation of iron (II) complexes occurs under a nitrogen atmosphere . Additionally, the compound’s activity as a catalyst in the ring-opening polymerization of ε-caprolactone is observed at a temperature of 50°C .
Análisis Bioquímico
Biochemical Properties
5,6,7,8-Tetrahydroquinolin-8-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent antagonist of the CXCR4 receptor, a chemokine receptor expressed on the surface of many cancer cell types . This interaction inhibits cancer progression by blocking the signaling pathways mediated by CXCR4. Additionally, 5,6,7,8-Tetrahydroquinolin-8-amine has been shown to interact with zinc (II) chloride complexes, forming stable ligand supports .
Cellular Effects
The effects of 5,6,7,8-Tetrahydroquinolin-8-amine on various cell types and cellular processes are profound. It exhibits antiproliferative activity in both non-cancerous and cancerous cells. Studies have shown that it affects cell cycle phases, induces mitochondrial membrane depolarization, and increases cellular reactive oxygen species (ROS) production . These effects are particularly notable in ovarian carcinoma cells (A2780), where 5,6,7,8-Tetrahydroquinolin-8-amine disrupts cellular metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydroquinolin-8-amine exerts its effects through various mechanisms. It binds to the CXCR4 receptor, inhibiting its activity and blocking downstream signaling pathways involved in cancer cell migration and invasion . Additionally, it acts as a ligand for zinc (II) chloride complexes, facilitating the formation of stable coordination compounds . These interactions result in enzyme inhibition and changes in gene expression, contributing to its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydroquinolin-8-amine change over time. The compound is relatively stable when stored in dark, inert atmospheres at temperatures between 2-8°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, 5,6,7,8-Tetrahydroquinolin-8-amine continues to exhibit antiproliferative activity, although its potency may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydroquinolin-8-amine vary with different dosages in animal models. At lower doses, it effectively inhibits cancer cell proliferation without causing significant toxicity . At higher doses, it may induce adverse effects such as cellular toxicity and organ damage. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
5,6,7,8-Tetrahydroquinolin-8-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 5,6,7,8-Tetrahydroquinolin-8-amine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . These interactions determine its accumulation in specific cellular compartments and tissues, influencing its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydroquinolin-8-amine plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,6,7,8-Tetrahydroquinolin-8-amine can be synthesized through several methods. One common approach involves the reduction of 8-nitroquinoline, followed by catalytic hydrogenation to yield the desired amine . Another method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by amination .
Industrial Production Methods: In industrial settings, the production of 5,6,7,8-tetrahydroquinolin-8-amine often involves the use of high-pressure hydrogenation reactors and metal catalysts such as palladium or platinum. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for further applications .
Análisis De Reacciones Químicas
Types of Reactions: 5,6,7,8-Tetrahydroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Alkylated or acylated derivatives.
Comparación Con Compuestos Similares
- 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
- N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine
- 8-Aminoquinoline
Comparison: 5,6,7,8-Tetrahydroquinolin-8-amine is unique due to its specific substitution pattern and partially saturated ring system. Compared to 8-aminoquinoline, it has a reduced aromatic character, which can influence its reactivity and interaction with biological targets. The presence of additional substituents, such as in 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, can further modulate its chemical and biological properties .
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOUNFVDYUKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463255 | |
| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298181-83-6 | |
| Record name | 5,6,7,8-tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

